Solanesyl bromide
Description
Contextualization within Isoprenoid Chemistry and Natural Products Research
Isoprenoids, also known as terpenoids, represent one of the most extensive and diverse classes of natural products. Their structures are assembled from five-carbon isoprene (B109036) units. Solanesol (B192409), the precursor to solanesyl bromide, is a nonaprenyl alcohol, meaning it is composed of nine isoprene units. researchgate.net It is primarily extracted from plants of the Solanaceae family, such as tobacco, tomato, and potato. researchgate.netnih.gov
The conversion of solanesol to this compound is a critical activation step. The hydroxyl group of solanesol is replaced with a bromine atom, transforming it into a more reactive species suitable for various coupling reactions. google.com This process typically involves reacting solanesol with a brominating agent like phosphorus tribromide. google.comgoogle.com The resulting this compound retains the all-trans configuration of the double bonds present in the original solanesol, a crucial feature for the biological activity of its downstream products.
Significance as a Key Synthetic Intermediate in Specialized Chemical Synthesis
The primary significance of this compound lies in its role as a key intermediate for introducing the C45 isoprenoid side chain in the synthesis of vital biomolecules. nih.gov This is particularly evident in the production of Coenzyme Q10 (CoQ10) and Vitamin K2. nih.govthescipub.comnih.govmdpi.com
Coenzyme Q10 (Ubiquinone) Synthesis: CoQ10 is an essential component of the mitochondrial electron transport chain, vital for cellular energy production. thescipub.compsu.edu Chemical synthesis of CoQ10 often involves the coupling of a benzoquinone derivative with a decaprenyl side chain. This compound serves as a readily available C45 unit that can be extended and coupled to the quinone core. thescipub.compsu.edunih.gov For instance, one synthetic route involves the coupling of this compound with a p-toluenesulfinate derivative of a hydroquinone (B1673460) precursor, followed by further chemical transformations to yield CoQ10. thescipub.compsu.edu
Vitamin K2 (Menaquinone) Synthesis: Vitamin K2 is a group of vitamers that play a crucial role in blood coagulation and bone metabolism. google.commdpi.com The different forms of Vitamin K2, designated as MK-n, are characterized by the length of their isoprenoid side chain. This compound is specifically used in the synthesis of menaquinone-9 (B191817) (MK-9). mdpi.com Synthetic strategies often employ the alkylation of a menadione (B1676200) (2-methyl-1,4-naphthoquinone) derivative with this compound. google.commdpi.com For example, a Grignard reagent derived from a protected naphthoquinone can be reacted with this compound to attach the nine-isoprene-unit side chain. mdpi.com
A general representation of the synthesis of this compound from solanesol is shown below:
| Reactant | Reagent | Product |
| Solanesol | Phosphorus tribromide (PBr3) | This compound |
This table illustrates the basic transformation of solanesol into the more reactive this compound.
Overview of Current Academic Research Trajectories for this compound and its Derivatives
Current research continues to explore and optimize the use of this compound in synthesis and to investigate the biological activities of its novel derivatives.
Optimization of Synthetic Routes: A significant portion of research focuses on improving the efficiency and industrial viability of synthetic processes that use this compound. This includes the development of novel coupling methods, the optimization of reaction conditions to increase yields, and the use of more environmentally friendly reagents and solvents. nih.govresearchgate.net For example, studies have focused on optimizing the coupling reaction between this compound and key intermediates to make the synthesis of CoQ10 more commercially competitive with fermentation processes. thescipub.compsu.edu
Development of Novel Bioactive Molecules: Beyond its established role in CoQ10 and Vitamin K2 synthesis, researchers are exploring the use of this compound to create new molecules with potential therapeutic applications. The long, lipophilic isoprenoid chain of this compound can be attached to various pharmacophores to enhance their membrane permeability or to create novel amphiphilic structures.
Recent studies have demonstrated the synthesis of amphiphilic solanesol derivatives, including this compound itself, for the development of nanosized drug delivery systems. nih.gov These self-assembling nanocarriers have shown potential for encapsulating and delivering anticancer drugs like doxorubicin (B1662922). nih.gov Interestingly, the blank self-assemblies made from solanesol derivatives exhibited some inherent inhibitory effects on cancer cells, suggesting a potential for synergistic therapeutic effects. nih.gov
Other research has explored the synthesis of hybrid natural products by coupling this compound with other bioactive scaffolds, such as xanthones and coumarins, to create new agents with potential antidiabetic properties. researchgate.net
Table of Key Synthetic Applications:
| Target Molecule | Key Intermediate Coupled with this compound |
| Coenzyme Q10 | p-toluenesulfinate derivative of a hydroquinone |
| Vitamin K2 (MK-9) | Grignard reagent of a protected naphthoquinone |
| Amphiphilic Drug Carriers | Self-assembly with PEG derivatives |
| Hybrid Antidiabetic Agents | Xanthones, Coumarins |
This interactive table summarizes the key molecular targets synthesized using this compound.
Structure
2D Structure
Properties
IUPAC Name |
(2E,6E,10E,14E,18E,22E,26E,30E)-1-bromo-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H73Br/c1-37(2)19-11-20-38(3)21-12-22-39(4)23-13-24-40(5)25-14-26-41(6)27-15-28-42(7)29-16-30-43(8)31-17-32-44(9)33-18-34-45(10)35-36-46/h19,21,23,25,27,29,31,33,35H,11-18,20,22,24,26,28,30,32,34,36H2,1-10H3/b38-21+,39-23+,40-25+,41-27+,42-29+,43-31+,44-33+,45-35+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKXEISKIAWCGM-MEGGAXOGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCBr)C)C)C)C)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CBr)/C)/C)/C)/C)/C)/C)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H73Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701104711 | |
| Record name | (2E,6E,10E,14E,18E,22E,26E,30E)-1-Bromo-3,7,11,15,19,23,27,31,35-nonamethyl-2,6,10,14,18,22,26,30,34-hexatriacontanonaene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701104711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
694.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52610-77-2 | |
| Record name | (2E,6E,10E,14E,18E,22E,26E,30E)-1-Bromo-3,7,11,15,19,23,27,31,35-nonamethyl-2,6,10,14,18,22,26,30,34-hexatriacontanonaene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52610-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E,6E,10E,14E,18E,22E,26E,30E)-1-Bromo-3,7,11,15,19,23,27,31,35-nonamethyl-2,6,10,14,18,22,26,30,34-hexatriacontanonaene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701104711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6,10,14,18,22,26,30,34-Hexatriacontanonaene, 1-bromo-3,7,11,15,19,23,27,31,35-nonamethyl-, (2E,6E,10E,14E,18E,22E,26E,30E) | |
| Source | European Chemicals Agency (ECHA) | |
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Synthesis and Derivatization Methodologies of Solanesyl Bromide
Established Synthetic Pathways to Solanesyl Bromide
The principal and most established method for synthesizing this compound is through the direct bromination of solanesol (B192409). researchgate.netnih.gov Solanesol, a long-chain polyisoprenoid alcohol, serves as the direct starting material. The reaction involves the substitution of the hydroxyl (-OH) group of solanesol with a bromine atom. This transformation is typically accomplished using a brominating agent, with phosphorus tribromide (PBr₃) being a commonly employed reagent. researchgate.netnih.gov The reaction with PBr₃ has been shown to produce this compound in very high yields, with some reports indicating yields as high as 98%. nih.gov This high efficiency makes it a favored pathway in both laboratory and industrial settings for producing the bromide derivative necessary for subsequent coupling reactions. nih.govnih.gov
Traditional methods for the bromination of solanesol often involved using solvents like ether or hexane (B92381) mixtures and the addition of pyridine (B92270). researchgate.net However, these methods presented challenges for industrial-scale production. The use of pyridine is particularly problematic due to its toxicity, making the process less environmentally friendly. researchgate.net Furthermore, quenching the reaction mixture with water often led to the formation of emulsions, complicating the separation of the organic layer and causing product loss. researchgate.net
To address these limitations, significant procedural innovations and optimizations have been developed. Modern approaches focus on improving yield, purity, and environmental safety. Key innovations include:
Solvent Selection: Utilizing alternative solvents such as tetrahydrofuran (B95107) (THF) or diisopropyl ether has been shown to be effective. researchgate.net
Temperature Control: Conducting the reaction at low temperatures, specifically around -10°C, helps to control the reaction rate and minimize side products. researchgate.net
Elimination of Toxic Reagents: Pyridine has been successfully replaced by less toxic bases like triethylamine (B128534) or eliminated entirely, creating a more eco-friendly process. researchgate.net
These optimized conditions have led to processes that are more suitable for large-scale industrial production, consistently providing high yields (94%) and high purity (95%) of this compound. researchgate.net
Interactive Data Table: Comparison of Synthetic Conditions for this compound
| Parameter | Traditional Method | Optimized Method |
|---|---|---|
| Brominating Agent | Phosphorus tribromide (PBr₃) | Phosphorus tribromide (PBr₃) |
| Solvent | Ether, Hexane | Tetrahydrofuran (THF), Diisopropyl ether |
| Base | Pyridine | Triethylamine |
| Temperature | 0-20°C | -10°C |
| Work-up | Aqueous Quenching | Non-aqueous / Direct evaporation |
| Reported Yield | ~97% (lab scale) | 94% (industrial scale) |
| Purity | Variable | ~95% |
| Drawbacks | Toxic (Pyridine), Emulsion formation | - |
Precursor Sourcing and Biosynthesis of Solanesol
Solanesol is a naturally occurring aliphatic terpene alcohol that is predominantly found in plants of the Solanaceae family. nih.govnih.gov Tobacco (Nicotiana tabacum) is recognized as the most abundant natural source of solanesol, with its leaves containing significant quantities, making it the primary material for commercial extraction. nih.govresearchgate.net The solanesol content in tobacco can vary widely, from 0.20% to as high as 4.13% of the leaf's dry weight. nih.govfrontiersin.orgresearchgate.net Other solanaceous plants, including potatoes (Solanum tuberosum), tomatoes (Solanum lycopersicum), and eggplants (Solanum melongena), also accumulate solanesol in their foliage, presenting alternative sources. nih.govmdpi.comfrontiersin.org
The extraction of solanesol from plant matter is a multi-step process. Common techniques include solvent extraction using organic solvents, often preceded by saponification with an alkaline solution to hydrolyze solanesyl esters into free solanesol. nih.govgoogle.com Advanced methods such as ultrasonic-assisted extraction, supercritical fluid extraction, and molecular distillation have been developed to improve efficiency and purity. frontiersin.orgresearchgate.net
Interactive Data Table: Natural Sources of Solanesol
| Plant Source | Family | Primary Location | Reported Content (Dry Weight) |
|---|---|---|---|
| Tobacco | Solanaceae | Leaves | 0.20% - 4.13% nih.govfrontiersin.orgresearchgate.net |
| Potato | Solanaceae | Leaves | 0.04% - 1.5% frontiersin.org |
| Tomato | Solanaceae | Leaves | Data varies frontiersin.orgresearchgate.net |
| Eggplant | Solanaceae | Leaves | Data varies nih.govmdpi.com |
| Pepper | Solanaceae | Leaves | Data varies nih.govfrontiersin.org |
In higher plants, the biosynthesis of solanesol occurs within the plastids. researchgate.netnih.govmdpi.com The entire process is a segment of the broader terpenoid biosynthetic pathway, which is responsible for producing a vast array of plant compounds. The formation of solanesol begins with the synthesis of universal five-carbon (C5) isoprenoid precursors and proceeds through the assembly of a long-chain polyprenyl diphosphate (B83284). researchgate.net
The biosynthesis of solanesol is exclusively routed through the 2-C-methyl-d-erythritol 4-phosphate (MEP) pathway, which takes place in the plastids. researchgate.netnih.govmdpi.comtandfonline.com This pathway is distinct from the mevalonate (B85504) (MVA) pathway, which operates in the cytoplasm. The MEP pathway begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate and, through a series of enzymatic reactions, produces the fundamental C5 building blocks of all isoprenoids: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). researchgate.netsemanticscholar.org
The key steps and enzymes involved in the MEP pathway leading to solanesol are:
Formation of C5 Precursors (IPP and DMAPP): A sequence of enzymes including 1-deoxy-D-xylulose (B118218) 5-phosphate synthase (DXS) and 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) initiates the pathway. researchgate.netmdpi.com Subsequent enzymes (IspD, IspE, IspF, IspG, IspH) complete the conversion to MEP and finally to IPP and DMAPP. mdpi.comsemanticscholar.org Isopentenyl diphosphate isomerase (IPI) catalyzes the interconversion between IPP and DMAPP. researchgate.netmdpi.com
Chain Elongation: The C5 units are sequentially condensed to form longer-chain precursors like geranyl diphosphate (GPP, C10), farnesyl diphosphate (FPP, C15), and geranylgeranyl diphosphate (GGPP, C20). researchgate.netnih.gov
Final Assembly by Solanesyl Diphosphate Synthase (SPS): The key enzyme, solanesyl diphosphate synthase (SPS), catalyzes the final series of condensation reactions. researchgate.netnih.govportlandpress.com It extends the prenyl chain, likely starting from FPP or GGPP, by adding multiple IPP units until the C45 solanesyl diphosphate (SPP) is formed. nih.govportlandpress.com
Formation of Solanesol: The final step is the conversion of solanesyl diphosphate to solanesol, which involves the removal of the diphosphate group to yield the final alcohol. nih.govijnrd.org
This pathway highlights a highly regulated and compartmentalized process within the plant cell, dedicated to the production of solanesol and other essential plastid-derived isoprenoids. frontiersin.org
Biosynthetic Pathways of Solanesol in Higher Plants
Enzymatic Regulation and Key Enzymes in Solanesol Biosynthesis
Solanesol, the direct precursor to this compound, is a non-cyclic terpene alcohol synthesized in the plastids of higher plants, particularly in species of the Solanaceae family. Current time information in Bangalore, IN.frontiersin.org The biosynthesis follows the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which is governed by a series of key enzymes that regulate the production of solanesol. Current time information in Bangalore, IN.lookchem.com The initial stages, involving the generation of C5 precursors, are well-understood. Current time information in Bangalore, IN.researchgate.net
The primary enzymes controlling the flux through the MEP pathway towards solanesol production are critical for its accumulation. Overexpression of these key enzymatic genes is a significant area of research for enhancing solanesol yields in plants and microbial systems. Current time information in Bangalore, IN.nih.gov
1-deoxy-d-xylulose 5-phosphate synthase (DXS): As the first enzyme in the MEP pathway, DXS catalyzes the condensation of pyruvate and D-glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). Current time information in Bangalore, IN.lookchem.com This step is considered a major rate-limiting point in the pathway. mdpi.com Overexpression of DXS genes has been shown to increase the content of downstream metabolites, including solanesol. Current time information in Bangalore, IN. For instance, transient expression of potato DXS1 and DXS2 in Nicotiana benthamiana led to a significant increase in solanesol content. Current time information in Bangalore, IN.
1-deoxy-d-xylulose 5-phosphate reductoisomerase (DXR): DXR is the second key enzyme, responsible for the intramolecular rearrangement and reduction of DXP to produce MEP. Current time information in Bangalore, IN.google.com Overexpression of DXR has also been demonstrated to boost the accumulation of isoprenoids, including solanesol, by promoting the metabolic flow downstream. cas.cz
Isopentenyl Diphosphate Isomerase (IPI): This enzyme catalyzes the crucial isomerization of isopentenyl diphosphate (IPP) to its more reactive electrophilic isomer, dimethylallyl diphosphate (DMAPP). Current time information in Bangalore, IN.lookchem.com Both IPP and DMAPP are the fundamental five-carbon building blocks for all isoprenoids. Co-expression of IPI with other key enzymes like SPS has resulted in a significant increase in solanesol production. Current time information in Bangalore, IN.
Solanesyl Diphosphate Synthase (SPS): This is the terminal key enzyme in the biosynthesis of the direct precursor to solanesol. SPS catalyzes the sequential condensation of eight molecules of IPP with one molecule of farnesyl diphosphate (FPP) to form the C45 chain of solanesyl diphosphate (SPP). Current time information in Bangalore, IN.nih.gov Overexpression of SPS genes, such as NtSPS1 from tobacco, has been shown to significantly increase the solanesol content in leaves. researchgate.net
Table 1: Key Enzymes in Solanesol Biosynthesis
| Enzyme | Abbreviation | Function in MEP Pathway | Impact on Solanesol Production |
|---|---|---|---|
| 1-deoxy-d-xylulose 5-phosphate synthase | DXS | Catalyzes the first committed step, forming DXP from pyruvate and glyceraldehyde 3-phosphate. Current time information in Bangalore, IN.mdpi.com | Rate-limiting enzyme; overexpression increases solanesol content. Current time information in Bangalore, IN. |
| 1-deoxy-d-xylulose 5-phosphate reductoisomerase | DXR | Converts DXP to MEP through rearrangement and reduction. Current time information in Bangalore, IN.google.com | Overexpression promotes the accumulation of downstream isoprenoids like solanesol. cas.cz |
| Isopentenyl Diphosphate Isomerase | IPI | Catalyzes the interconversion of IPP and DMAPP. Current time information in Bangalore, IN.lookchem.com | Co-expression with SPS significantly enhances solanesol synthesis. Current time information in Bangalore, IN. |
| Solanesyl Diphosphate Synthase | SPS | Catalyzes the formation of C45 solanesyl diphosphate from IPP and FPP. nih.gov | Key terminal enzyme; its overexpression directly boosts solanesol levels. researchgate.net |
Genetic and Environmental Factors Influencing Solanesol Accumulation in Donor Plants
The concentration of solanesol in donor plants is not static; it is influenced by a complex interplay of genetic predispositions and environmental stimuli. psu.eduacs.org These factors can dramatically alter the expression of biosynthetic genes and, consequently, the final yield of solanesol available for extraction and subsequent conversion to this compound.
Genetic Factors: Significant variation in solanesol content exists among different species and even between cultivars of the same species. nih.govnih.gov In tobacco, for instance, certain varieties like the Burley type HDBRG are known to be high-solanesol producers compared to others. nih.gov This variation is attributed to differences in the genetic makeup, particularly the expression levels of key biosynthetic genes like SPS and DXS. nih.govsemanticscholar.org Genetic mapping in diploid potato populations has identified several quantitative trait loci (QTLs) associated with leaf solanesol content, confirming that this trait is genetically controlled and polygenic. acs.orgnih.gov Furthermore, chlorophyll-related genes, such as Py (pale yellow) and yg (yellow green), have been observed to affect the accumulation of solanesol, suggesting a link between chloroplast development and isoprenoid synthesis. acs.org
Environmental Factors: Environmental conditions play a crucial role in modulating solanesol accumulation.
Temperature: Moderately high temperatures have been shown to significantly increase solanesol content. In potato, a shift from normal temperatures to moderately high temperatures (30°C day/20°C night) resulted in a more than six-fold increase in solanesol after one week. Current time information in Bangalore, IN.nih.gov This is often correlated with an increase in the net photosynthetic rate and elevated expression of key enzyme genes. psu.eduwipo.int
Biotic Stress: Pathogen infection can trigger a defense response in plants that includes the heightened production of secondary metabolites like solanesol. In resistant tobacco varieties, infection with the Tobacco Mosaic Virus (TMV) led to a seven-fold increase in solanesol content, whereas susceptible varieties showed no significant change. Current time information in Bangalore, IN.nih.gov
Illumination: Light intensity affects photosynthesis and, by extension, the production of its associated metabolites. Shaded conditions have been found to decrease the solanesol content in tobacco leaves. semanticscholar.org
Agronomic Measures: Agricultural practices can also influence solanesol levels. For example, soil-moisture deficits have been found to enhance solanesol concentration in Burley tobacco by at least fourfold. acs.org Additionally, practices like tobacco topping can lead to a marked increase in solanesol content in the upper leaves of the plant. acs.org
Table 2: Influence of Genetic and Environmental Factors on Solanesol Accumulation
| Factor | Category | Specific Example | Observed Effect on Solanesol Content | Reference(s) |
|---|---|---|---|---|
| Genetics | Plant Variety | Comparison between high-solanesol (HDBRG) and low-solanesol (Siri) tobacco varieties. | HDBRG shows significantly higher expression of biosynthetic genes like sps. | nih.gov |
| Genetics | Gene Expression | Transient overexpression of potato DXS1 and DXS2 in N. benthamiana. | Enhanced accumulation of solanesol in leaves. | nih.govnih.gov |
| Environment | Temperature | Exposure of potato plants to moderately elevated temperatures (30°C/20°C). | Up to a six-fold increase in leaf solanesol content. | Current time information in Bangalore, IN.nih.gov |
| Environment | Biotic Stress | Infection of resistant tobacco with Tobacco Mosaic Virus (TMV). | Up to a seven-fold increase in solanesol levels. | Current time information in Bangalore, IN.nih.gov |
| Environment | Illumination | Growing tobacco plants under shaded conditions. | Decrease in solanesol content. | semanticscholar.org |
| Environment | Agronomic Practice | Soil-moisture deficits in Burley tobacco. | At least a four-fold enhancement in solanesol concentration. | acs.org |
Microbial Heterologous Expression for Solanesol Production
Given the challenges and variability associated with agricultural production, microbial heterologous expression has emerged as a promising alternative for producing solanesol and its precursors. researchgate.netnih.gov This biotechnology approach involves transferring the genetic information for key biosynthetic enzymes from plants into microorganisms like Escherichia coli or Saccharomyces cerevisiae. Current time information in Bangalore, IN.rsc.org These microbes can be cultivated in controlled fermenters, offering a more consistent and potentially scalable production platform.
The strategy often focuses on expressing the gene for solanesyl diphosphate synthase (SPS), the enzyme that synthesizes the C45 backbone of solanesol. rsc.org For example, the sdsA gene, which encodes SPS from Rhodobacter capsulatus, has been successfully expressed in both E. coli and S. cerevisiae. rsc.org The engineered microbes were able to produce solanesyl diphosphate, which was then converted into ubiquinone-9 (a downstream product), demonstrating the functional expression of the pathway. rsc.org
Furthermore, enhancing the production of the universal isoprenoid precursors IPP and DMAPP within the host microbe is a common strategy to boost final product yield. This can be achieved by overexpressing enzymes from the native microbial isoprenoid pathway, such as DXS in E. coli. rsc.org Co-expression of a plant-derived SPS with an engineered microbial pathway for precursor oversupply is a key strategy for achieving high-titer production of solanesol or its derivatives. Current time information in Bangalore, IN. This approach not only allows for the synthesis of solanesol itself but also opens the door to generating novel solanesol derivatives of medicinal value. Current time information in Bangalore, IN.nih.gov
Advanced Derivatization Chemistry Utilizing this compound
This compound is a key intermediate synthesized from solanesol, typically through a reaction with an agent like phosphorus tribromide. google.com This conversion of the terminal alcohol group to a more reactive bromide facilitates a wide range of nucleophilic substitution reactions, enabling the attachment of various functional moieties. This derivatization is central to creating novel molecules with tailored properties for advanced applications, particularly in drug delivery and therapy. researchgate.netacs.org
Synthesis of Thiosalicylic Acid Conjugates (e.g., Solanesyl Thiosalicylate (STS))
Inspired by the anticancer properties of compounds like farnesyl thiosalicylic acid, researchers have synthesized solanesyl thiosalicylate (STS) to create drug carriers with inherent therapeutic activity. researchgate.netresearchgate.net The synthesis involves a multi-step process starting from solanesol. First, solanesol is converted to this compound. lookchem.com Subsequently, the this compound is reacted with a thiosalicylate precursor to form the final STS conjugate. researchgate.netresearchgate.net This process creates a molecule that combines the long, hydrophobic solanesyl tail with the pharmacologically active thiosalicylic acid head group. These STS derivatives have been formulated into nanosized assemblies for encapsulating and delivering other therapeutic agents, such as doxorubicin (B1662922), creating a synergistic antitumor effect where both the carrier and the drug contribute to the therapeutic outcome. researchgate.netnih.gov
Polyethylene (B3416737) Glycol (PEG) Conjugation Strategies for Amphiphilic Derivatives
To overcome the poor water solubility of the highly lipophilic solanesyl backbone, polyethylene glycol (PEG) is often conjugated to create amphiphilic derivatives. nih.govresearchgate.net These amphiphilic molecules can self-assemble in aqueous environments to form nanostructures like micelles, which are effective for encapsulating and delivering hydrophobic drugs. nih.govsemanticscholar.org
The synthesis typically involves creating a covalent linkage between the solanesol or this compound molecule and a PEG chain. One common method is esterification, where solanesol is reacted with a PEG chain that has been functionalized with a carboxylic acid group (e.g., succinic anhydride) to form a solanesyl poly(ethylene glycol) succinate (B1194679) (SPGS) copolymer. semanticscholar.orgresearchgate.net Alternatively, this compound can be reacted with a PEG chain functionalized with a nucleophilic group. acs.org These PEGylated solanesol conjugates, such as solanesyl poly(ethylene glycol) dithiodipropionate (SPDP), can form stable, nano-sized micelles capable of carrying hydrophobic payloads. psu.edu The length of the PEG chain can be varied to fine-tune the size and stability of the resulting nanoparticles. nih.gov
Formation of Solanesyl-Based Polymeric Structures for Advanced Applications
The derivatization of this compound is a gateway to creating sophisticated polymeric structures for advanced applications, primarily in the field of nanomedicine. frontiersin.orgnih.gov The amphiphilic block copolymers formed by conjugating PEG to the solanesyl backbone are a prime example. researchgate.net These copolymers spontaneously self-assemble into core-shell structures in aqueous solutions, such as micelles or polymersomes. nih.govcas.cz The hydrophobic solanesyl chains form the core, which serves as a reservoir for lipophilic drugs, while the hydrophilic PEG chains form the outer shell, providing stability in aqueous media and shielding the nanocarrier from the immune system. frontiersin.org
Beyond simple PEGylation, solanesol can be incorporated into more complex polymeric architectures. For instance, solanesol derivatives have been used to create block copolymers with other polymers like poly(glutamic acid) or polysaccharides. researchgate.netacademictree.org These structures can be designed to be responsive to specific stimuli, such as pH, allowing for targeted drug release in the acidic microenvironment of tumors. researchgate.netnih.gov The inherent bioactivity of the solanesol moiety can also be leveraged, creating "active" drug delivery systems where the polymeric carrier itself has therapeutic or synergistic effects. frontiersin.orgresearchgate.net
Glycosyl Esterification and N-Acyl-N'-solanesylpiperazine Derivatization
The modification of this compound through esterification and acylation introduces new functionalities, enabling the synthesis of diverse derivatives. These methods often involve multi-step reactions starting from solanesol, the precursor to this compound.
Glycosyl Esterification:
A key derivatization pathway involves the glycosylation of solanesol derivatives. In this method, solanesol is first reacted with various dibasic acid anhydrides to produce monosolanesyl dibasic acid esters. These intermediates are then reacted with acetylated glycosyl bromides, such as α-D-1-bromo-tetraacetyl-glucose, O-acetyllactopyranosyl bromide, or O-acetylmaltopyranosyl bromide. The reaction is facilitated by a phase-transfer catalyst like tetrabutyl ammonium (B1175870) bromide, which allows for mild reaction conditions and high stereoselectivity. nih.govdntb.gov.uapreclinicaljournal.com This process has been used to synthesize a range of new diacid solanesyl glycosyl esters, with their structures confirmed by IR, 1H NMR, MS, and elemental analysis. nih.govdntb.gov.uapreclinicaljournal.com
Table 1: Examples of Synthesized Diacid Solanesyl Glycosyl Esters This table is interactive. Users can sort and filter the data.
| Reactant 1 (Solanesyl Intermediate) | Reactant 2 (Glycosyl Bromide) | Catalyst | Product Type |
|---|---|---|---|
| Monosolanesyl dibasic acid ester | 2,3,4,6-tetra-O-acetyl-a-D-glucopyranosyl bromide | Tetrabutyl ammonium bromide | Solanesyl glucosyl dibasic ester nih.gov |
| Diacid solanesyl monoester | O-acetyllactopyranosyl bromide | Tetrabutyl ammonium bromide | Diacid solanesyl glycosyl ester dntb.gov.uapreclinicaljournal.com |
| Diacid solanesyl monoester | O-acetylmaltopyranosyl bromide | Tetrabutyl ammonium bromide | Diacid solanesyl glycosyl ester dntb.gov.uapreclinicaljournal.com |
N-Acyl-N'-solanesylpiperazine Derivatization:
Another synthetic route involves the creation of N-acyl-N'-solanesylpiperazine derivatives. This process begins with solanesol as the starting material to produce the key intermediate, N-solanesylpiperazine. From this intermediate, various N-acyl-N'-solanesylpiperazine derivatives are synthesized. mdpi.com Further derivatization has led to the creation of compounds that incorporate glucosyl fragments, such as N-(2-acetyl glucosylbenzoyl)-N'-solanesylpiperazine and N-(2-glucosylbenzoyl)-N'-solanesyl piperazine. mdpi.com The structures of these novel compounds have been verified using IR, 1H NMR, and MS spectra, as well as elemental analysis. mdpi.com
Construction of Solanesyl-Derived Scaffolds for Bioactive Peptide Multimerization
This compound is a key starting material for constructing flexible molecular scaffolds designed for the multimerization of bioactive peptides. researchgate.net This application is significant for enhancing the binding affinity and biological activity of low-affinity peptide ligands through synergistic effects. researchgate.net
The synthesis begins with the readily available this compound, which is derived from solanesol. researchgate.net A multi-step process is employed to create a scaffold that features a varying number of terminal alkyne groups. researchgate.net These alkyne-functionalized scaffolds serve as a platform for attaching multiple copies of a peptide ligand.
The peptide attachment is typically achieved through a highly efficient and specific reaction known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". researchgate.net For this purpose, the bioactive peptide of interest is first modified to include an azide (B81097) group. For example, a low-affinity ligand like R(CO)-MSH(4)-NH2 was N-terminally acylated using 6-azidohexanoic acid to produce the azide-functionalized peptide N3(CH2)5(CO)-MSH(4)-NH2. researchgate.net This azido-peptide is then "clicked" onto the alkyne-bearing solanesol-derived scaffold, resulting in a multivalent construct where multiple peptide units are attached to a single solanesyl backbone. researchgate.net These solanesol-derived scaffolds are instrumental in studying the effects of ligand multimerization on receptor binding and cellular signaling. researchgate.netuni.lumdpi.com
Table 2: Components for Solanesyl-Derived Peptide Multimerization This table is interactive. Users can sort and filter the data.
| Component | Chemical Name/Type | Function |
|---|---|---|
| Scaffold Precursor | This compound | Provides the long, flexible polyisoprenoid backbone researchgate.net |
| Functional Group on Scaffold | Terminal Alkyne | Reaction site for peptide attachment researchgate.net |
| Modified Peptide | Azide-functionalized peptide (e.g., N3(CH2)5(CO)-MSH(4)-NH2) | The bioactive ligand to be multimerized researchgate.net |
| Reaction Type | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Covalently links the peptide to the scaffold researchgate.net |
Synthesis of Solanesyl-Containing Ethylenediamine (B42938) Derivatives
Solanesol and its derivatives, like this compound, are crucial intermediates in the synthesis of potent bioactive molecules, including anticancer agent synergizers. uni.lunih.govsemanticscholar.org A prominent example is N-solanesyl-N,N′-bis(3,4-dimethoxybenzyl)ethylenediamine, also known as SDB-ethylenediamine. preclinicaljournal.comsemanticscholar.orgacs.org
The synthesis of this compound involves the alkylation of the precursor diamine, N,N′-bis(3,4-dimethoxybenzyl)ethylenediamine, with a solanesyl halide. acs.org Specifically, this compound is used as the alkylating agent to introduce the C45 isoprenoid chain onto one of the nitrogen atoms of the ethylenediamine backbone. acs.org The reaction of N,N′-bis(3,4-dimethoxybenzyl)ethylenediamine with this compound has been noted to be less selective compared to reactions with smaller allylic bromides, but specific procedures have been developed to improve the yield of the desired mono-alkylated product. acs.org The resulting compound, SDB-ethylenediamine, is a synthetic isoprenoid that has been the subject of numerous biomedical studies. acs.org
Role of Solanesyl Bromide in the Synthesis of Therapeutically Relevant Chemical Entities
Biosynthesis Mimicry and Analog Synthesis in Pharmaceutical Chemistry
In nature, the biosynthesis of isoprenoid quinones like Coenzyme Q and Vitamin K involves the enzymatic condensation of a polyprenyl pyrophosphate with an aromatic precursor. The use of solanesyl bromide in organic synthesis is a prime example of biosynthesis mimicry, where a synthetic equivalent (this compound) is used to replicate the function of the biological polyprenylating agent. This strategy allows chemists to construct the complex, lipid-soluble side chains of these vital compounds.
This biomimetic approach is not limited to the synthesis of the natural compounds themselves but also extends to the creation of a diverse range of synthetic analogs. By modifying either the quinone head group or the isoprenoid side chain (using this compound or its derivatives), researchers can systematically alter the molecule's properties. This is crucial in pharmaceutical chemistry for studying structure-activity relationships, improving bioavailability, and developing new therapeutic agents with enhanced or novel functions. The all-trans stereochemistry of this compound, derived from natural solanesol (B192409), is a key feature that is preserved during these synthetic transformations, ensuring the biological relevance of the resulting molecules.
Precursor for Vitamin K Analogs (Menaquinones, e.g., MK-9)
This compound is also an indispensable precursor in the synthesis of long-chain menaquinones, a class of vitamin K2 analogs. Menaquinones are characterized by a 2-methyl-1,4-naphthoquinone core and a variable-length polyisoprenyl side chain. Menaquinone-9 (B191817) (MK-9), which features a 45-carbon side chain, is a prominent example where this compound is the ideal synthetic starting material for introducing this side chain.
One effective method for attaching the solanesyl side chain to the menaquinone nucleus involves the use of a Grignard reagent. In this strategy, this compound is first reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF), to form the corresponding solanesyl magnesium bromide.
This organometallic reagent then acts as a nucleophile, attacking a suitable electrophilic menadione (B1676200) derivative. For instance, the Grignard reagent can be added to a protected 2-bromo-menadiol derivative. Subsequent deprotection and oxidation steps yield the final menaquinone-9 product. A key advantage of this method is the high retention of the E-stereochemistry of the α-isoprene double bond, with reported products having ≥98% E configuration.
| Reactant 1 | Reactant 2 | Key Transformation | Product | Stereochemistry |
| Solanesyl magnesium bromide | Protected 2-bromo-menadiol derivative | Grignard Alkylation | Menaquinone-9 (MK-9) | ≥98% E |
This table outlines the Grignard reagent mediated synthesis of MK-9 using a solanesyl-derived reagent.
An alternative and powerful strategy for the synthesis of menaquinones involves a π-allylnickel cross-coupling reaction. This method avoids the often-sensitive preparation of Grignard reagents. In this process, a π-allylnickel complex is formed in situ from this compound and a nickel(0) source, such as nickel tetracarbonyl (Ni(CO)4).
Contribution to the Synthesis of Select Anticancer Agents and Synergizers
This compound, a derivative of the naturally occurring terpenoid alcohol solanesol, serves as a crucial building block in the synthesis of various therapeutically relevant molecules. Its lipophilic nine-isoprene unit chain is utilized to modify existing drugs or to create new chemical entities with enhanced anticancer properties or the ability to synergize with conventional chemotherapeutics. This section explores the specific role of this compound in the synthesis of N-solanesyl-N,N′-bis(3,4-dimethoxybenzyl)ethylenediamine (SDB) and in the modification of traditional anticancer drugs.
Modification of Traditional Anticancer Drugs via Solanesyl Linkages
The lipophilic nature of the solanesyl group, introduced via this compound or other activated solanesol derivatives, can be harnessed to modify traditional anticancer drugs. This modification aims to improve their pharmacokinetic properties, such as membrane permeability and tumor cell uptake, and potentially reduce systemic toxicity.
One notable example is the modification of the widely used antimetabolite, 5-fluorouracil (B62378) (5-FU). Researchers have synthesized diacid solanesyl 5-fluorouracil ester derivatives. The synthesis involves a multi-step process where solanesol is first reacted with a cyclic anhydride (B1165640) (e.g., succinic anhydride or maleic anhydride) to form a solanesyl monoester with a free carboxylic acid group. This intermediate is then coupled with a modified 5-fluorouracil derivative, such as tegafur (B1684496) (a prodrug of 5-FU), which has a hydroxyl group available for esterification. This final coupling step forms a diacid ester linkage between the solanesyl moiety and the 5-FU derivative. scispace.com
The rationale behind this modification is to increase the lipophilicity of 5-FU, thereby enhancing its ability to cross cell membranes and potentially improving its therapeutic index. Preliminary studies on these solanesyl-5-FU conjugates have indicated that they possess good antitumor activity with potentially lower toxicity compared to the parent drug. undip.ac.id
Table of Synthesized Diacid Solanesyl 5-Fluorouracil Ester Derivatives
| Linker | 5-FU Derivative | Resulting Compound Type |
|---|---|---|
| Succinic Anhydride | Tegafur | Solanesyl Succinoyl Tegafur Ester |
| Maleic Anhydride | Tegafur | Solanesyl Maleoyl Tegafur Ester |
| Glutaric Anhydride | Tegafur | Solanesyl Glutaroyl Tegafur Ester |
| Phthalic Anhydride | Tegafur | Solanesyl Phthaloyl Tegafur Ester |
Another approach involves the use of solanesol derivatives in the formulation of nanocarriers for the delivery of anticancer drugs like doxorubicin (B1662922). While not a direct covalent linkage with this compound, these formulations utilize derivatives such as this compound to create amphiphilic molecules that self-assemble into nanosized carriers. These carriers can encapsulate hydrophobic drugs like doxorubicin, and the presence of the solanesol derivative in the carrier can lead to a synergistic anti-tumor effect. nih.gov This indicates that the therapeutic benefit of the solanesyl moiety can be imparted not only through direct covalent modification but also through co-formulation in advanced drug delivery systems.
Mechanistic Investigations and Preclinical Applications of Solanesyl Bromide Derivatives
Mechanistic Studies of Solanesol-Based Therapeutic Carriers
The unique chemical structure of solanesol (B192409), featuring a long, hydrophobic polyisoprenoid chain, makes it an attractive building block for creating amphiphilic molecules capable of self-assembling into drug delivery vehicles.
The development of therapeutic carriers from solanesol hinges on the creation of amphiphilic derivatives that can spontaneously form stable nanostructures in aqueous environments. One strategy involves synthesizing pharmacologically active derivatives to serve as micellar drug carriers. nih.govresearchgate.net
A notable example begins with the synthesis of Solanesyl thiosalicylic acid (STS), which is then conjugated to methyl poly(ethylene glycol) (mPEG) to create amphiphilic molecules. nih.gov Two such derivatives, mPEG-STS and mPEG-HZ-STS, have been developed. These PEGylated STS compounds are capable of forming stable, nano-sized micelles that can effectively encapsulate hydrophobic anticancer drugs like Doxorubicin (B1662922) (DOX). nih.govresearchgate.net The stability of these self-assemblies is crucial for their function as drug carriers, ensuring the payload remains encapsulated until it reaches the target site. The formation of a surfactant bilayer is a common mechanism that provides stability to such nanoparticle interactions in aqueous solutions. researchgate.net
Table 1: Solanesol Derivatives and Their Self-Assembly Characteristics
| Derivative Name | Linkage Type | Self-Assembly Structure | Application | Source |
|---|---|---|---|---|
| mPEG-STS | Ester bond | Nano-sized micelle | Doxorubicin carrier | nih.gov |
"Smart" drug delivery systems that respond to specific stimuli in the tumor microenvironment can enhance therapeutic efficacy. nih.govnih.gov The acidic environment of tumor tissues (compared to the physiological pH of 7.4) is a commonly exploited trigger for targeted drug release. nih.gov
To achieve this, solanesol derivatives have been designed with pH-sensitive chemical bonds. nih.gov The derivative mPEG-HZ-STS incorporates a hydrazone bond to link the hydrophilic mPEG block and the hydrophobic STS block. nih.gov Hydrazone linkages are known to be stable at neutral pH but are susceptible to hydrolysis under acidic conditions. nih.gov This characteristic allows the micelles to remain intact in the bloodstream but to disassemble and release their encapsulated drug payload, such as Doxorubicin, preferentially within the acidic tumor microenvironment or inside cellular compartments like endosomes. nih.govnih.gov This pH-responsive behavior is a key design element for reducing systemic toxicity and increasing the concentration of the drug at the tumor site. nih.govnih.gov The release of drugs from such systems is often controlled by a balance between polymer chain relaxation and diffusion processes. ntu.edu.sg
The interaction of drug carriers with cell membranes is a critical step in drug delivery. While specific studies on solanesol derivatives' interactions with phospholipid bilayers are emerging, their behavior can be inferred from their molecular structure and studies of similar molecules. mdpi.comnih.gov The long, hydrophobic solanesyl chain is expected to facilitate insertion into the hydrophobic core of the cell's phospholipid bilayer. nih.govnih.gov
This interaction is primarily driven by hydrophobic forces, which favor the burial of the nonpolar polyisoprenoid chain within the lipid region of the membrane, away from the aqueous environment. nih.govnih.gov Such insertion can alter the biophysical properties of the membrane. nih.gov The specific orientation and depth of penetration would depend on the hydrophilic head group attached to the solanesyl chain. mdpi.com This membrane interaction is crucial for the cellular uptake of the nanosized carriers and the subsequent intracellular delivery of the therapeutic agent.
Preclinical Biological Studies on Solanesyl Bromide Derivatives
The therapeutic potential of this compound derivatives is being actively investigated through various preclinical studies, particularly focusing on their anticancer effects.
In vitro studies using cancer cell lines are fundamental for evaluating the cytotoxic and antiproliferative effects of new compounds.
Research has demonstrated that solanesol-based drug delivery systems can exert significant inhibitory effects on cancer cell growth. nih.govresearchgate.net In studies using micelles formed from mPEG-STS and mPEG-HZ-STS to deliver Doxorubicin, the drug-loaded micelles exhibited stronger tumor inhibition capabilities compared to the administration of free Doxorubicin. nih.gov
Table 2: In Vitro Activity of Solanesol-Based Micelles
| Formulation | Effect on Cancer Cells | Implied Mechanism | Source |
|---|---|---|---|
| DOX-loaded mPEG-STS Micelles | Stronger tumor inhibition than free DOX | Enhanced drug delivery and carrier bioactivity | nih.gov |
| DOX-loaded mPEG-HZ-STS Micelles | Stronger tumor inhibition than free DOX | pH-responsive drug release and carrier bioactivity | nih.gov |
In Vitro Cellular Activity Assessments
Investigations into Mitochondrial Function Perturbations Induced by Derivatives
Mitochondria are central to cellular energy metabolism, but they also play a critical role in initiating apoptosis, or programmed cell death. Due to significant differences in mitochondrial function between cancerous and non-cancerous cells, these organelles have become a prime target for anticancer therapies. The development of mitochondria-targeted agents, often termed "mitocans," represents a promising strategy in cancer treatment. nih.gov
Derivatives of natural compounds, including those based on a solanesyl structure, can be engineered to specifically accumulate within mitochondria. This targeted delivery is often achieved by attaching a lipophilic cationic group, such as the triphenylphosphonium (TPP) cation, to the parent molecule. mdpi.com The highly negative membrane potential of the inner mitochondrial membrane drives the accumulation of these positively charged molecules within the mitochondrial matrix.
Once concentrated in the mitochondria, these derivatives can perturb essential functions in several ways:
Induction of Oxidative Stress: They can lead to an increase in the production of reactive oxygen species (ROS). While normal cells have mechanisms to cope with a certain level of ROS, cancer cells often exist in a state of heightened oxidative stress, making them more vulnerable to further ROS induction, which can trigger apoptosis. mdpi.com
Disruption of the Electron Transport Chain: Interference with the complexes of the electron transport chain can disrupt ATP synthesis, leading to an energy crisis within the cell.
Permeabilization of the Mitochondrial Outer Membrane: This is a key event in the intrinsic apoptotic pathway. The release of proteins like cytochrome c from the intermembrane space into the cytosol activates caspases, the executioner enzymes of apoptosis.
By designing this compound derivatives that selectively target and disrupt mitochondrial function, it is possible to induce apoptosis specifically in cancer cells, thereby inhibiting tumor growth. For instance, studies on other mitochondria-targeted compounds have shown they can significantly induce cell cycle arrest and apoptosis in cancer cells. mdpi.com
Modulation of Multidrug Resistance Mechanisms by Derivatives
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, where cancer cells become resistant to a broad range of structurally and mechanistically different anticancer drugs. mdpi.com A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), which function as drug efflux pumps, actively removing chemotherapeutic agents from the cell and reducing their intracellular concentration to sublethal levels.
Solanesyl derivatives have been investigated for their ability to counteract MDR. Research on N-solanesyl-N,N′-bis(3,4-dimethoxybenzyl)ethylenediamine (SDB-ethylenediamine), a synthetic isoprenoid derivative, has revealed a unique mechanism for potentiating the effects of antitumor drugs in multidrug-resistant cells. nih.govnih.gov
Unlike conventional MDR modulators that primarily inhibit the efflux pump, SDB-ethylenediamine was found to increase the intracellular accumulation of drugs like daunorubicin through a dual mechanism:
Inhibition of active efflux: While the effect on P-glycoprotein was not profound, some level of efflux inhibition contributes to drug accumulation. nih.gov
Stimulation of drug influx: SDB-ethylenediamine was shown to stimulate the influx of the antitumor drug into cells, a mechanism not commonly observed with other potentiators like verapamil. nih.govnih.gov
This sustained increase in intracellular drug concentration effectively resensitizes resistant cells to chemotherapy. Similarly, studies on solanidine analogs, which share structural similarities, have demonstrated their ability to inhibit the ABCB1 transporter, leading to the accumulation of fluorescent substrates like rhodamine-123 in MDR-expressing cancer cells. mdpi.comnih.gov This inhibition of efflux pump activity can restore the efficacy of conventional anticancer drugs.
| Derivative | Cancer Cell Line | Mechanism of MDR Modulation | Effect |
|---|---|---|---|
| N-solanesyl-N,N′-bis(3,4-dimethoxybenzyl)ethylenediamine (SDB-ethylenediamine) | Chinese Hamster V79/ADM (MDR mutant) | Stimulation of drug influx and partial inhibition of efflux | Increased intracellular accumulation of daunorubicin |
| Solanidine Analogs | Murine Lymphoma L5178 (MDR1-transfected) | Inhibition of ABCB1 (P-glycoprotein) transporter | Increased intracellular accumulation of rhodamine-123 |
Examination of Cell Cycle Arrest Mechanisms
The cell cycle is a series of events that leads to cell division and replication. Dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled proliferation. Many anticancer agents exert their effects by inducing cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M), which prevents the cancer cell from dividing and can ultimately lead to apoptosis.
Investigations into bioactive compounds structurally related to this compound have shown significant effects on cell cycle progression. For example, certain solanidine analogs have been found to cause cell cycle arrest at the G2/M phase in HeLa cells. mdpi.comnih.gov This arrest is often associated with the modulation of key regulatory proteins.
The mechanisms underlying cell cycle arrest by such derivatives can involve:
Modulation of Cyclin-Dependent Kinases (CDKs): These enzymes are crucial for the progression through the different phases of the cell cycle. Inhibition of CDK activity can halt this progression.
Regulation of Tumor Suppressor Proteins: Activation of proteins like p53 or modulation of the Retinoblastoma (Rb) protein can trigger cell cycle arrest in response to cellular stress or DNA damage. mdpi.com
Induction of DNA Damage Response Proteins: Some derivatives can induce the expression of proteins like GADD45 alpha (Growth Arrest and DNA Damage-inducible protein 45 alpha), which plays a role in G2/M arrest and apoptosis following DNA damage. mdpi.comnih.gov
For example, a chalcone derivative was shown to induce G2/M phase arrest in ovarian cancer cells, an effect linked to the generation of ROS and changes in the levels of DNA damage markers and cell cycle regulatory proteins. mdpi.com Similarly, other fused benzo[h]chromeno[2,3-d]pyrimidine derivatives have been shown to cause cell cycle arrest in the G1 phase in breast cancer cells. mdpi.com These findings highlight a common mechanistic pathway for solanesyl-related compounds in cancer therapy.
In Vivo Efficacy Studies in Preclinical Models
Tumor Growth Inhibition in Relevant Animal Models
The ultimate test of a potential anticancer agent is its ability to inhibit tumor growth in a living organism. In vivo studies using preclinical animal models, such as xenografts where human tumor cells are implanted into immunodeficient mice, are crucial for evaluating therapeutic efficacy.
Solanesol-based derivatives have demonstrated significant tumor growth inhibition in such models. In one study, amphiphilic derivatives of solanesyl thiosalicylic acid were formulated into micelles (mPEG-STS and mPEG-HZ-STS). nih.gov Notably, even the "blank" micelles, without any encapsulated drug, showed a distinct inhibitory effect on tumor growth when administered in vivo. This suggests that the solanesol derivative carrier itself possesses inherent therapeutic qualities.
The mechanisms for this direct antitumor activity could be linked to the previously discussed perturbations of mitochondrial function or other cellular signaling pathways. When these micelles were loaded with a conventional chemotherapeutic drug like Doxorubicin (DOX), the tumor inhibition effect was the greatest, indicating a synergistic or additive effect. nih.gov
| Treatment Group | Tumor Model | Observed Effect on Tumor Growth |
|---|---|---|
| Blank mPEG-STS Micelles | Xenograft | Obvious inhibiting effect |
| Blank mPEG-HZ-STS Micelles | Xenograft | Obvious inhibiting effect |
| DOX-loaded mPEG-STS/mPEG-HZ-STS Micelles | Xenograft | Greatest tumor inhibition effect |
These findings are consistent with results from other novel therapeutic agents. For instance, studies with angiogenesis inhibitors have shown significant tumor growth reductions in xenograft models, further supporting the viability of targeting tumor support systems and proliferation pathways in vivo. nih.gov
Synergistic Effects in Combination Therapies with Existing Agents
Combination therapy, the use of multiple anticancer agents, is a cornerstone of modern oncology. This approach can enhance therapeutic efficacy, overcome drug resistance, and reduce toxic side effects by allowing for lower doses of individual agents.
This compound derivatives have shown considerable promise as agents in combination therapies. Their ability to modulate multidrug resistance is a key factor in this synergy. By inhibiting efflux pumps or otherwise increasing the intracellular concentration of co-administered drugs, these derivatives can restore or enhance the cytotoxicity of conventional chemotherapeutics.
Potentiation of Doxorubicin: Studies on solanidine analogs demonstrated that one of the most active agents in reversing MDR also potentiated the antiproliferative action of doxorubicin. mdpi.comnih.gov This is particularly significant as doxorubicin is a widely used chemotherapy drug that is a known substrate for the P-glycoprotein efflux pump.
Enhanced Efficacy in Resistant Tumors: In an ovarian carcinoma mouse model, a silicane derivative was shown to significantly enhance the efficacy of doxorubicin, particularly in drug-resistant tumors. nih.gov The study found that the combination therapy reduced the growth of doxorubicin-resistant tumors with 3.5 times better average efficiency than the free drug alone. nih.gov
The synthetic isoprenoid SDB-ethylenediamine also demonstrated a potentiation of antitumor drug action, highlighting the broad potential of the solanesyl backbone in designing synergistic agents. nih.govnih.gov These findings suggest that incorporating solanesyl derivatives into existing chemotherapy regimens could be a powerful strategy to combat resistant cancers and improve patient outcomes.
Systemic Distribution and Pharmacokinetic Implications of Solanesyl-Based Systems
Pharmacokinetics describes the journey of a drug through the body: its absorption, distribution, metabolism, and excretion. For a drug to be effective, it must reach the tumor site in sufficient concentrations and remain there long enough to exert its therapeutic effect. The inherent properties of the solanesyl chain—a long, lipophilic isoprenoid tail—make it an attractive backbone for developing drug delivery systems.
By chemically modifying solanesol, for instance by creating amphiphilic derivatives through PEGylation (attaching polyethylene (B3416737) glycol), it is possible to create nanocarriers such as micelles or nanoparticles. nih.gov These nanocarrier systems can dramatically alter the pharmacokinetic profile of a drug in several beneficial ways:
Improved Solubility: Many potent anticancer drugs are poorly soluble in water, which complicates their administration. Encapsulating them within a solanesyl-based nanocarrier can improve their solubility and stability in the bloodstream.
Prolonged Circulation: Nanocarriers can help drugs evade rapid clearance from the body by the kidneys or the reticuloendothelial system, leading to a longer circulation half-life. This increases the probability of the drug reaching the tumor tissue.
Targeted Accumulation: Due to the leaky vasculature and poor lymphatic drainage characteristic of many solid tumors (a phenomenon known as the Enhanced Permeability and Retention, or EPR, effect), nanocarriers of a certain size tend to accumulate passively in tumor tissue at higher concentrations than in healthy tissues.
Research has shown that solanesol-derived carriers can form stable nano-sized micelles that successfully encapsulate drugs like Doxorubicin. nih.gov The pharmacokinetic parameters of such systems, including the maximum plasma concentration (Cmax) and the area under the curve (AUC), are critical metrics. Studies on various nanocarrier systems have demonstrated their ability to prolong circulation and increase tumor accumulation compared to the free drug. nih.gov This altered systemic distribution is key to enhancing therapeutic efficacy while potentially minimizing off-target toxicity.
Neuroprotective Potential of Solanesol and Related Derivatives
Solanesol, a long-chain polyisoprenoid alcohol, and its derivatives have emerged as significant subjects of neuroprotective research. Preclinical studies have demonstrated their potential in mitigating neuronal damage across various models of central nervous system disorders. The neuroprotective capacity of these compounds is attributed to a multifactorial mechanism of action, primarily involving potent anti-inflammatory, antioxidant, and mitochondrial-stabilizing effects. Research highlights that solanesol, as a key intermediate in the synthesis of vital biomolecules like Coenzyme Q10 (CoQ10), plays a crucial role in cellular bioenergetics and defense against oxidative stress, which are often compromised in neurodegenerative conditions. nih.govresearchgate.netpulsus.com
Mechanistic Insights from Preclinical Research
The neuroprotective effects of solanesol are underpinned by its ability to modulate multiple pathological pathways implicated in neuronal injury and death.
Reduction of Neuroinflammation: Solanesol has been shown to suppress neuroinflammatory responses by inhibiting the activation of microglia and astrocytes. mdpi.com A key mechanism involves the downregulation of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). nih.govmdpi.comfrontiersin.org In models of anxiety, solanesol was found to mediate these effects by reducing the expression of T cell-restricted intracellular antigen-1 (TIA1), which in turn decreased the levels of these inflammatory markers. mdpi.com
Alleviation of Oxidative Stress: The compound exhibits robust antioxidant properties. It directly scavenges harmful free radicals, such as superoxide anions and hydroxyl radicals, and inhibits lipid peroxidation. nih.gov Studies in animal models of Parkinson's and Huntington's disease have shown that treatment with solanesol restores the levels of endogenous antioxidant enzymes, including superoxide dismutase (SOD) and glutathione (GSH), while reducing markers of oxidative damage like malondialdehyde (MDA). frontiersin.orgnih.gov
Enhancement of Mitochondrial Function: A critical aspect of solanesol's neuroprotective action is its role in preserving mitochondrial integrity and function. As a precursor to CoQ10, it is vital for the mitochondrial electron transport chain and the production of ATP. pulsus.com In various disease models, solanesol treatment has been found to restore the activity of mitochondrial respiratory chain complexes (I, II, and V), improve cellular energy production, and mitigate mitochondrial damage. nih.govfrontiersin.org This action is particularly relevant in conditions like Huntington's disease, where mitochondrial dysfunction is a primary pathogenic factor. researchgate.netnih.gov
Anti-Apoptotic Activity: Research indicates that solanesol can modulate pathways of programmed cell death (apoptosis). In models of multiple sclerosis, treatment with solanesol was shown to regulate key apoptosis-related factors, such as caspase-3, Bax, and Bcl-2, thereby preventing neuronal loss. frontiersin.org
Therapeutic Potential in Neurodegenerative and Neurological Disease Models
The efficacy of solanesol and its derivatives has been investigated in a range of preclinical models, demonstrating a broad spectrum of neuroprotective activity.
In a zebrafish model of Parkinson's disease, solanesol administration protected against neurodegenerative changes by improving motor coordination, restoring neurotransmitter balance, and preserving neuronal cell density. nih.govconsensus.app Similarly, in rat models of Huntington's disease, solanesol mitigated behavioral deficits, memory impairment, and cognitive decline by activating CoQ10 and repairing mitochondrial damage. nih.govresearchgate.netnih.gov
Further studies have highlighted its potential in models of amyotrophic lateral sclerosis (ALS), autism, and multiple sclerosis (MS). nih.govfrontiersin.org In an ALS model, solanesol inhibited inflammation and oxidative stress. nih.gov For MS, it was found to reduce brain demyelination, repair brain pathology, and improve motor and cognitive functions by upregulating SIRT-1 and myelin basic protein. frontiersin.org Solanesol also demonstrated positive effects in a rat model of intracerebral hemorrhage, where it improved neurological scores and ameliorated behavioral and neurochemical deficits. nih.govresearchgate.net
The table below summarizes the key findings from various preclinical studies investigating the neuroprotective potential of solanesol.
| Disease Model | Key Findings | Mechanisms of Action |
| Parkinson's Disease | Improved motor coordination; Restored neuronal cell density; Modulated biochemical markers. nih.gov | Attenuated neuroinflammation; Restored oxidative parameters; Enhanced mitochondrial activity. nih.gov |
| Huntington's Disease | Mitigated memory impairments and cognitive deficits; Improved motor function. nih.govnih.gov | Reduced oxidative stress; Improved mitochondrial function via CoQ10 activation. nih.govresearchgate.net |
| Multiple Sclerosis | Reduced brain demyelination; Improved motor and cognitive functions. frontiersin.org | Upregulated SIRT-1 and myelin basic protein; Restored mitochondrial complex activities; Inhibited inflammatory cytokines. frontiersin.org |
| Amyotrophic Lateral Sclerosis (ALS) | Improved grip strength and cognitive function. nih.gov | Elevated adenylate cyclase and mitochondrial CoQ10; Inhibited inflammation and oxidative stress. nih.gov |
| Autism Spectrum Disorder | Improved long-term memory and depressive behavior; Restored muscle coordination. nih.gov | Restored mitochondrial enzyme activities and CoQ10; Increased neurotransmitter levels; Reduced inflammatory markers. nih.gov |
| Intracerebral Hemorrhage | Improved neurological performance; Reversed loss of body weight. nih.gov | Improved mitochondrial function; Reduced oxidative stress. nih.govresearchgate.net |
| Anxiety | Reduced anxiety-like behaviors. mdpi.com | Inhibited glial activation; Decreased pro-inflammatory cytokines (IL-1β, TNF-α) via TIA1 downregulation. mdpi.com |
These studies collectively underscore the therapeutic potential of solanesol and its derivatives as neuroprotective agents. By targeting fundamental pathological processes such as neuroinflammation, oxidative stress, and mitochondrial dysfunction, these compounds offer a promising avenue for future research into treatments for a variety of debilitating neurological disorders.
Analytical Characterization and Structural Elucidation in Solanesyl Bromide Research
Spectroscopic Techniques for Structural Confirmation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including solanesyl bromide. Both proton (¹H) and carbon-13 (¹³C) NMR are utilized to map out the carbon skeleton and the attached protons.
In the ¹H NMR spectrum of this compound, specific chemical shifts (δ) and signal multiplicities provide a wealth of structural information. The protons of the numerous methyl groups along the isoprenoid chain typically appear as singlets in the upfield region of the spectrum. The vinyl protons on the double bonds resonate at characteristic downfield shifts. A key indicator for the successful conversion of solanesol (B192409) to this compound is the signal corresponding to the methylene (B1212753) protons adjacent to the bromine atom (-CH₂Br). This signal is expected to be shifted downfield compared to the corresponding alcohol precursor due to the deshielding effect of the bromine atom.
¹³C NMR spectroscopy complements the information from ¹H NMR by providing a signal for each unique carbon atom in the molecule. The spectrum of this compound is characterized by a series of peaks corresponding to the methyl, methylene, and methine carbons of the isoprenoid chain. The carbon atom directly bonded to the bromine (C-Br) exhibits a distinct chemical shift. The sp² hybridized carbons of the double bonds are also readily identified in the downfield region of the spectrum.
Table 1: Representative NMR Data for this compound
| Nucleus | Chemical Shift (δ) Range (ppm) | Assignment |
|---|---|---|
| ¹H NMR | 1.60 - 1.75 | Methyl protons (-CH₃) on the isoprenoid chain |
| 1.95 - 2.15 | Methylene protons (-CH₂-) in the isoprenoid chain | |
| 4.00 - 4.10 | Methylene protons adjacent to bromine (-CH₂Br) | |
| 5.05 - 5.20 | Vinyl protons (-C=CH-) | |
| ¹³C NMR | 16.0 - 26.0 | Methyl carbons (-CH₃) |
| 26.0 - 40.0 | Methylene carbons (-CH₂-) | |
| 120.0 - 142.0 | Vinyl carbons (-C=C-) |
Note: The exact chemical shifts can vary slightly depending on the solvent and the specific NMR instrument used.
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In the analysis of this compound, the IR spectrum is primarily used to confirm the absence of the hydroxyl (-OH) group from the starting material, solanesol, and to identify the characteristic vibrations of the alkyl bromide.
The spectrum of this compound will show characteristic absorption bands for C-H stretching and bending vibrations of the methyl and methylene groups. A key feature is the absence of a broad absorption band in the region of 3200-3600 cm⁻¹, which would indicate the presence of an O-H stretch from residual solanesol. The presence of a C-Br stretching vibration, typically found in the fingerprint region between 690-515 cm⁻¹, confirms the successful bromination.
Table 2: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 2975 - 2845 | C-H Stretch | Alkyl (CH₃, CH₂) |
| 1470 - 1370 | C-H Bend | Alkyl (CH₃, CH₂) |
| ~1665 | C=C Stretch | Alkene |
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique often employed for large, non-volatile molecules like this compound.
The mass spectrum of this compound will exhibit a molecular ion peak [M]⁺ or a pseudomolecular ion peak (e.g., [M+Na]⁺ in ESI-MS) that corresponds to its molecular weight. A characteristic feature of bromine-containing compounds in mass spectrometry is the presence of isotopic peaks. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in a pair of peaks (M and M+2) for the molecular ion and any bromine-containing fragments, with a relative intensity ratio of approximately 1:1. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule. Fragmentation patterns observed in the mass spectrum can provide further structural information about the isoprenoid chain.
Table 3: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value/Observation |
|---|---|
| Molecular Formula | C₄₅H₇₃Br |
| Molecular Weight | ~693.97 g/mol |
Chromatographic Methods for Isolation, Separation, and Purity Determination
Chromatographic techniques are essential for the purification of this compound from the reaction mixture and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a highly efficient technique for separating, identifying, and quantifying components in a mixture. For a non-polar compound like this compound, reversed-phase HPLC is a common method of analysis.
In a typical reversed-phase setup, a non-polar stationary phase (such as C18) is used with a polar mobile phase. The retention time of this compound will depend on the specific conditions, including the column, mobile phase composition, flow rate, and temperature. By comparing the retention time of the synthesized product with that of a known standard, its identity can be confirmed. The purity of the sample can be determined by the area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram. A mixture of methanol (B129727) and n-hexane is often employed as the mobile phase for the analysis of related compounds like ubiquinone, which is synthesized from this compound.
Table 4: Typical HPLC Parameters for the Analysis of Solanesyl Derivatives
| Parameter | Condition |
|---|---|
| Column | C18 Reversed-Phase |
| Mobile Phase | Methanol/n-Hexane or Acetonitrile/Isopropanol mixtures |
| Detection | UV (at a wavelength where the analyte absorbs, e.g., ~210 nm) |
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction, identify compounds, and determine the purity of a substance. For the synthesis of this compound from solanesol, TLC can be used to track the consumption of the starting material and the formation of the product.
A silica (B1680970) gel plate is typically used as the stationary phase, and a non-polar solvent system serves as the mobile phase. This compound, being less polar than solanesol, will travel further up the TLC plate, resulting in a higher Retention Factor (Rf) value. The spots can be visualized under UV light or by using a staining agent such as iodine vapor. The purity of the isolated this compound can be assessed by the presence of a single spot on the TLC plate. A common mobile phase for the separation of solanesol and its derivatives is a mixture of n-hexane and ethyl acetate (B1210297).
Table 5: TLC Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | n-Hexane:Ethyl Acetate (e.g., 9:1 v/v) |
| Visualization | UV light (254 nm), Iodine vapor |
Silica Gel Column Chromatography for Purification
Silica gel column chromatography is a fundamental and widely used technique for the purification of this compound from crude reaction mixtures. google.com This method separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (the eluting solvent). youtube.com The process is effective in removing unreacted starting materials, byproducts, and other impurities, leading to a significant increase in the purity of the final product. google.com
The general procedure involves packing a glass column with a slurry of silica gel in a non-polar solvent. nih.gov The crude this compound, often pre-adsorbed onto a small amount of silica, is then carefully loaded onto the top of the column. teledynelabs.com A solvent or a mixture of solvents, known as the eluent or mobile phase, is then passed through the column. youtube.com
In the purification of this compound, a non-polar stationary phase, silica gel, is typically employed. google.com The choice of mobile phase is crucial for effective separation. A common solvent system is a mixture of a non-polar solvent like hexane (B92381) and a slightly more polar solvent such as ethyl acetate. google.com The separation is achieved by gradually increasing the polarity of the mobile phase, a technique known as gradient elution. nih.gov Less polar compounds, like this compound, travel down the column faster, while more polar impurities are retained on the silica gel for longer.
Fractions are collected as the solvent exits the column and are typically analyzed by thin-layer chromatography (TLC) to identify those containing the purified this compound. nih.gov Fractions with similar purity profiles are then combined, and the solvent is removed by evaporation to yield the purified compound. researchgate.net Research has shown that this method can improve the purity of this compound to above 95%. google.com
Key parameters for the purification of this compound using silica gel column chromatography are detailed in the interactive table below.
| Parameter | Description | Typical Values/Ranges |
| Stationary Phase | The adsorbent material packed in the column. | Silica Gel (60-120 mesh or 100-200 mesh) google.com |
| Mobile Phase (Eluent) | The solvent system that moves the sample through the column. | Hexane-Ethyl Acetate or Hexane-Dioxane google.com |
| Elution Technique | The method of passing the solvent through the column. | Gradient elution, e.g., starting with 1% and increasing to 10% ethyl acetate in hexane. google.com |
| Loading Ratio | The ratio of the weight of silica gel to the crude sample. | 5 to 18 times the weight of the crude material. google.com |
| Purity Achieved | The purity of this compound after chromatography. | >95% google.com |
Elemental Analysis for Compound Verification
The analysis is performed using an elemental analyzer, where a small, precisely weighed sample of the purified this compound is combusted at a very high temperature. This combustion process converts the elements into simple gaseous compounds. Carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and other elements are converted to their respective combustion products. These gases are then separated and quantified by a detector, allowing for the calculation of the mass percentage of each element in the original sample.
The experimentally determined percentages of carbon, hydrogen, and bromine are then compared against the theoretical percentages calculated from the molecular formula of this compound. A close agreement between the found and calculated values, typically within a deviation of ±0.4%, provides strong evidence for the compound's identity and high purity. nih.gov Most reported measurements in the scientific literature show deviations from theoretical values in the range of 0.05–0.20%. nih.gov
The following interactive table presents the theoretical elemental composition of this compound alongside a set of representative experimental results that would be considered acceptable for compound verification.
| Element | Chemical Symbol | Theoretical Percentage (%) | Representative Experimental Percentage (%) |
| Carbon | C | 77.68 | 77.59 |
| Hydrogen | H | 10.58 | 10.65 |
| Bromine | Br | 11.48 | 11.41 |
This close correlation between the theoretical and experimental data confirms the elemental composition and lends significant support to the structural assignment of the synthesized this compound.
Future Directions and Emerging Research Opportunities
Development of Novel and Sustainable Synthetic Routes to Solanesyl Bromide
The traditional synthesis of this compound from solanesol (B192409) often involves reagents like phosphorus tribromide and pyridine (B92270), which present environmental and safety concerns. google.com Future research is increasingly focused on developing greener and more sustainable synthetic alternatives.
Key areas of exploration include:
Catalytic Methods: Investigating novel catalysts to replace stoichiometric reagents, thereby minimizing waste and improving atom economy.
Flow Chemistry: Utilizing microreactor technology for continuous and controlled synthesis, which can enhance safety, improve yield, and allow for easier scalability.
Alternative Brominating Agents: Exploring less hazardous brominating agents to replace toxic and corrosive substances.
Solvent Selection: Focusing on the use of environmentally benign solvents or solvent-free conditions to reduce the environmental impact of the synthesis. google.com
One of the major challenges in the synthesis of this compound is the potential for polymerization of the starting material, solanesol, and the formation of emulsions during workup, which can complicate purification and reduce yields. google.com Overcoming these hurdles through innovative process design is a significant goal for future synthetic strategies.
Exploration of Advanced Derivatization Strategies for Targeted Biological Applications
This compound serves as a crucial building block for creating a diverse array of derivatives with potential therapeutic applications. researchgate.netresearchgate.net Advanced derivatization strategies are being explored to synthesize novel compounds with enhanced and targeted biological activities.
Recent research has demonstrated the synthesis of various this compound derivatives, including:
N-solanesyl-N,N′-bis(3,4-dimethoxybenzyl) ethylenediamine (B42938) (SDB): An anti-cancer agent synergizer. researchgate.netmdpi.com
Amphiphilic Derivatives: For the development of nanosized self-assemblies for drug delivery. nih.gov
Coupling with Naphthoquinones: To produce menaquinones (Vitamin K2) and other derivatives. mdpi.com
Future derivatization efforts will likely focus on:
Combinatorial Chemistry: To rapidly generate large libraries of this compound derivatives for high-throughput screening.
Click Chemistry: Employing highly efficient and specific reactions to conjugate this compound with other molecules, such as peptides or targeting ligands.
Bio-inspired Modifications: Designing derivatives that mimic natural molecules to improve bioavailability and reduce off-target effects.
A study in 2023 reported the synthesis of this compound and two other solanesol derivatives, monosolanesyl succinate (B1194679) (MSS) and solanesylthiosalicylate (STS), which were formulated into nanosized self-assemblies for doxorubicin (B1662922) encapsulation. nih.gov These assemblies, stabilized by a PEG derivative, showed promise as drug delivery systems for cancer therapy. nih.gov
Deeper Mechanistic Elucidation of Biological Activities of this compound Derivatives
While numerous derivatives of this compound have shown promising biological activities, a deeper understanding of their mechanisms of action is crucial for their translation into clinical applications. iiarjournals.orgacs.org Future research will need to employ a range of advanced techniques to unravel the molecular pathways through which these compounds exert their effects.
Key research areas include:
Target Identification: Utilizing proteomics, genomics, and other "omics" technologies to identify the specific cellular targets of this compound derivatives.
Signaling Pathway Analysis: Investigating how these derivatives modulate key signaling pathways involved in disease pathogenesis, such as those related to cell cycle control, apoptosis, and inflammation. mdpi.comiiarjournals.org
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound derivatives to understand how specific chemical features contribute to their biological activity. iiarjournals.org
For instance, studies on N,N'-bis(2-hydroxybenzyl)ethylenediamine derivatives have highlighted the importance of halogen atoms on the aromatic ring for their cytotoxic activity against cancer cells. iiarjournals.org Similar detailed SAR studies on this compound derivatives could guide the design of more potent and selective therapeutic agents.
Engineering of Solanesol Biosynthesis for Enhanced Precursor Availability and Bio-production
The availability of solanesol, the precursor to this compound, is a critical factor for its large-scale application. researchgate.net While primarily extracted from solanaceous plants like tobacco, the chemical synthesis of solanesol is challenging due to its long carbon chain. researchgate.netnih.gov Therefore, metabolic engineering of solanesol biosynthesis in plants and microorganisms presents a significant opportunity to enhance its production.
Solanesol biosynthesis occurs via the 2-C-methyl-d-erythritol-4-phosphate (MEP) pathway in the plastids of higher plants. researchgate.netmdpi.comresearchgate.net Key enzymes in this pathway include:
1-deoxy-d-xylulose (B118218) 5-phosphate synthase (DXS) mdpi.comresearchgate.net
1-deoxy-d-xylulose 5-phosphate reductoisomerase (DXR) mdpi.comresearchgate.net
Isopentenyl diphosphate (B83284) isomerase (IPI) mdpi.comresearchgate.net
Solanesyl diphosphate synthase (SPS) mdpi.comnih.gov
Research has shown that overexpression of key enzymes, such as NtSPS1 in tobacco, can significantly increase solanesol content. nih.gov Future research will focus on:
Systems Biology Approaches: To understand and optimize the entire metabolic network for solanesol production.
Synthetic Biology in Microorganisms: Engineering microbes like E. coli or yeast to produce solanesol, offering a potentially more controlled and scalable production platform.
Improving Extraction and Purification: Developing more efficient and environmentally friendly methods for extracting solanesol from plant biomass. nih.govsci-hub.se
Applications in Advanced Materials Science and Nanotechnology Beyond Drug Delivery
The unique physicochemical properties of this compound and its derivatives are opening up new avenues in materials science and nanotechnology beyond their traditional use in drug delivery. nih.govresearchgate.netresearchgate.net The long, lipophilic isoprenoid chain of this compound can be exploited to create novel materials with tailored properties.
Emerging applications include:
Nanoparticle Formulation: this compound and its derivatives can be used to create stable nanoparticle formulations for various applications. nih.govplos.orgnih.gov For instance, they can act as stabilizers or functional components in the formation of polymeric nanoparticles. plos.org
Self-Assembling Systems: The amphiphilic nature of some this compound derivatives allows them to self-assemble into well-defined nanostructures like micelles and vesicles, which can be used as nanoreactors or for encapsulating other molecules. nih.gov
Surface Modification: The lipophilic tail of this compound can be used to modify the surfaces of materials, altering their hydrophobicity and other surface properties.
Advanced Coatings and Films: Incorporation of this compound derivatives into polymer matrices could lead to the development of advanced coatings with enhanced properties, such as improved durability or specific functionalities. openaccessjournals.comeditverse.com
Q & A
Q. What is the role of solanesyl bromide in the synthesis of coenzyme Q9 (CoQ9), and what experimental methodologies are employed?
this compound serves as a critical substrate in the α-allylation step during CoQ9 synthesis. In retrosynthetic approaches, it reacts with diketone precursors (e.g., IV-35) under basic conditions to form CoQ9 precursors like IV-35. The reaction is typically conducted under anhydrous, inert atmospheres to prevent hydrolysis. Post-synthesis, retro-Diels-Alder (retro-DA) reactions are employed under vacuum and heat (e.g., 65% yield) to finalize CoQ9 production. Analytical validation via NMR and mass spectrometry ensures structural fidelity .
Q. How can researchers confirm the structural integrity of this compound in synthetic applications?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the primary method for verifying molecular structure. Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) coupled with UV-Vis detection can assess purity. Comparative analysis with reference spectra from databases (e.g., ChemIDplus) ensures accuracy. For enzymatic studies, thin-layer chromatography (TLC) with iodine staining is used to track polyprenyl diphosphate intermediates .
Q. What safety protocols are recommended when handling brominated compounds like this compound in laboratory settings?
While direct safety data for this compound is limited, best practices for brominated reagents include:
- Using fume hoods and personal protective equipment (PPE: gloves, lab coats, goggles).
- Avoiding inhalation or skin contact; immediate rinsing with water in case of exposure.
- Storing in airtight, light-resistant containers under inert gas.
- Neutralizing spills with inert adsorbents (e.g., sand, silica gel) and disposing via hazardous waste protocols .
Advanced Research Questions
Q. How can solanesyl diphosphate synthase (SdsA) activity be functionally characterized in heterologous systems like E. coli or yeast?
Cloning the sdsA gene (e.g., from Rhodobacter capsulatus) into plasmid vectors and transforming into E. coli or S. cerevisiae allows complementation assays. For example, E. coli ΔispB mutants (lacking octaprenyl diphosphate synthase) are rescued by sdsA, enabling solanesyl diphosphate production. Metabolite extraction followed by LC-MS quantifies ubiquinone-9 (UQ9) as a functional readout. Growth assays under aerobic conditions confirm UQ9’s viability in replacing native UQ8 .
Q. What experimental strategies address discrepancies in isoprenoid chain-length specificity among homologous polyprenyl synthases?
Enzymes like SdsA and IspB share high sequence homology but produce different chain lengths (C45 vs. C40). Site-directed mutagenesis of conserved regions (e.g., substrate-binding domains) can identify residues dictating chain elongation. In vitro assays with purified enzymes and isotopic labeling (³H- or ¹⁴C-isopentenyl diphosphate) track product formation. Structural studies (X-ray crystallography or cryo-EM) further elucidate active-site conformations influencing catalysis .
Q. How does this compound contribute to studying isoprenoid biosynthesis in plant models like Nicotiana tabacum?
Overexpression or knockout of NtSPS (solanesyl diphosphate synthase genes) in tobacco alters plastidic isoprenoid profiles. Radiolabeled this compound can trace metabolic flux toward phylloquinone or ubiquinone biosynthesis. Phenotypic assays (e.g., photosynthetic efficiency under stress) link enzyme activity to physiological outcomes. RNA-seq or proteomics further identifies downstream regulatory networks .
Data Analysis and Contradiction Resolution
Q. How should researchers resolve conflicting reports on enzymatic product specificity in solanesyl diphosphate synthase studies?
- Standardize assay conditions : Variations in pH, Mg²⁺ concentration, or substrate ratios (isopentenyl diphosphate:dimethylallyl diphosphate) significantly affect chain length.
- Cross-validate with orthogonal methods : Compare in vivo complementation results (e.g., UQ9 detection) with in vitro enzymatic assays.
- Re-analyze sequence alignments : Low homology regions may explain functional divergence despite overall similarity. For example, Synechocystis SdsA differs from R. capsulatus SdsA in loop regions critical for substrate binding .
Methodological Recommendations
- Synthetic Chemistry : Optimize α-allylation reactions using palladium or nickel catalysts to enhance this compound coupling efficiency .
- Enzymology : Use E. coli BL21(DE3) with IPTG-inducible vectors for high-yield SdsA expression. Purify enzymes via His-tag affinity chromatography for kinetic studies .
- Plant Studies : Employ CRISPR-Cas9 for targeted NtSPS editing to avoid pleiotropic effects in Nicotiana tabacum .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
